molecular formula C26H28N4O2 B1668653 CAY10594 CAS No. 1130067-34-3

CAY10594

Cat. No.: B1668653
CAS No.: 1130067-34-3
M. Wt: 428.5 g/mol
InChI Key: FAIFAFUXFFWVNQ-UHFFFAOYSA-N
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Description

CAY10594 is a potent inhibitor of phospholipase D2 (PLD2), an enzyme involved in the hydrolysis of phospholipids to produce phosphatidic acid, a key signaling molecule. This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and liver injury.

Biochemical Analysis

Biochemical Properties

CAY10594 plays a crucial role in biochemical reactions by inhibiting the activity of phospholipase D2 (PLD2). PLD2 is an enzyme that cleaves phospholipids to produce phosphatidic acid, a second messenger involved in various cellular processes. This compound inhibits PLD2 with an IC50 of 140 nM in vitro and 110 nM in cells . At higher concentrations, it also inhibits PLD1, another isoform of phospholipase D, with an IC50 of 5.1 μM in vitro and 1.0 μM in cells . By inhibiting PLD2, this compound disrupts the production of phosphatidic acid, thereby affecting downstream signaling pathways.

Cellular Effects

This compound has been shown to have significant effects on various cell types and cellular processes. In hepatocytes, this compound ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis . This compound blocks GSK-3β (Serine 9)/JNK phosphorylation, reducing sustained JNK activation in the cytosol and mitochondria of hepatocytes . Additionally, this compound inhibits the invasive migration of breast cancer cells in transwell assays, suggesting its potential in blocking tumor cell invasion .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with PLD2, leading to enzyme inhibition. By inhibiting PLD2, this compound prevents the production of phosphatidic acid, a key second messenger in various signaling pathways . This inhibition results in the downregulation of GSK-3β/JNK phosphorylation, which is crucial in the pathogenesis of acetaminophen-induced liver injury . The compound’s ability to block JNK phosphorylation at the early phase by inhibiting GSK-3β phosphorylation further supports its protective effects against acute liver injury .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and efficacy in blocking acute liver injury in a dose-dependent manner, with almost complete inhibition observed at 8 mg/kg . The administration of this compound significantly recovers GSH levels at 6 hours post acetaminophen challenge, indicating its rapid action in mitigating liver injury . Long-term effects on cellular function have not been extensively studied, but the compound’s stability and efficacy suggest potential for sustained therapeutic benefits.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. The compound has demonstrated dose-dependent inhibition of acetaminophen-induced acute liver injury, with almost complete inhibition observed at 8 mg/kg . At this dosage, this compound significantly attenuates liver damage and enhances survival rates in mice challenged with acetaminophen . Higher doses may result in toxic or adverse effects, but specific threshold effects and toxicity data are limited.

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of PLD2. By blocking PLD2 activity, the compound disrupts the production of phosphatidic acid, affecting downstream signaling pathways . This inhibition has implications for metabolic flux and metabolite levels, particularly in the context of liver injury and cancer cell invasion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s ability to inhibit PLD2 suggests that it may be localized to cellular membranes where PLD2 is active . Detailed studies on its transport mechanisms and distribution patterns are limited.

Subcellular Localization

This compound’s subcellular localization is primarily associated with its target enzyme, PLD2. The compound’s inhibition of PLD2 suggests that it may be localized to cellular membranes where PLD2 is active . This localization is crucial for its activity and function, as it allows this compound to effectively inhibit PLD2 and disrupt downstream signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10594 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including amide bond formation and spirocyclization.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would include rigorous quality control measures to maintain the compound’s efficacy and safety for research purposes.

Chemical Reactions Analysis

Types of Reactions

CAY10594 primarily undergoes reactions typical of amides and spirocyclic compounds. These include:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products

    Hydrolysis: Produces carboxylic acids and amines.

    Oxidation: Yields oxidized derivatives of the naphthalene ring.

    Substitution: Results in substituted aromatic compounds.

Scientific Research Applications

CAY10594 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    CAY10593: Another PLD inhibitor, but less potent compared to CAY10594.

    Halopemide: A non-specific PLD antagonist with broader activity but lower specificity.

Uniqueness

This compound is unique due to its high potency and selectivity for PLD2. It has an IC50 value of 140 nM in vitro and 110 nM in cells, making it more effective than other PLD inhibitors . This specificity allows for more targeted studies and potential therapeutic applications with fewer off-target effects.

Biological Activity

CAY10594 is a selective inhibitor of phospholipase D2 (PLD2) that has garnered attention for its potential therapeutic effects in mitigating acute liver injury, particularly in the context of acetaminophen (APAP) overdose. This compound has been investigated for its ability to modulate various biochemical pathways associated with liver damage, making it a subject of significant research interest.

This compound functions primarily by inhibiting PLD2, which plays a crucial role in cellular signaling and the inflammatory response. The inhibition of PLD2 leads to several downstream effects that are beneficial in the context of liver injury:

  • Reduction of Hepatocyte Apoptosis : this compound significantly decreases hepatocyte death induced by APAP. Studies have shown that treatment with this compound leads to a marked reduction in TUNEL-positive cells, indicating lower levels of apoptosis in liver tissues exposed to APAP .
  • Alteration of Cytokine Levels : The compound has been shown to modulate the expression levels of inflammatory cytokines and chemokines, which are critical in the pathogenesis of liver injury. Specifically, this compound administration resulted in decreased levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT), which are biomarkers for liver damage .
  • Impact on GSH Levels : this compound facilitates the recovery of glutathione (GSH) levels that are typically depleted during acute liver injury. This recovery is vital as GSH is an important antioxidant that protects against oxidative stress .

Experimental Findings

Research has demonstrated the efficacy of this compound through various experimental models. Below is a summary of key findings:

Study ReferenceExperimental ModelKey Findings
APAP-induced mouse modelThis compound significantly reduced AST and ALT levels, indicating protection against liver damage.
Primary hepatocyte culturesTreatment with this compound decreased LDH release, a marker for cytotoxicity, suggesting reduced hepatocyte damage.
In vivo survival studyMice treated with this compound showed improved survival rates following APAP overdose compared to controls.

Case Studies and Research Insights

  • Acute Liver Injury Model :
    In a study where mice were administered APAP, those treated with this compound exhibited a remarkable reduction in liver injury markers. Specifically, injection of 8 mg/kg this compound resulted in nearly complete blockage of AST and ALT elevation compared to vehicle-treated groups .
  • In Vitro Hepatocyte Protection :
    In isolated primary hepatocytes exposed to APAP, treatment with this compound led to a significant decrease in cell death and LDH release over time, confirming its protective effects against drug-induced toxicity .
  • Therapeutic Timing :
    Notably, administering this compound three hours post-APAP challenge still yielded significant protective effects, highlighting its potential as a therapeutic agent even after injury onset .

Properties

IUPAC Name

N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c31-24(22-11-10-20-6-4-5-7-21(20)18-22)27-14-17-29-15-12-26(13-16-29)25(32)28-19-30(26)23-8-2-1-3-9-23/h1-11,18H,12-17,19H2,(H,27,31)(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIFAFUXFFWVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648719
Record name N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1130067-34-3
Record name N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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